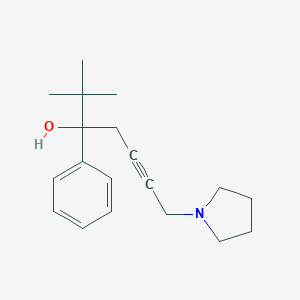

![molecular formula C11H11ClF3NO B245966 N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B245966.png)

N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide, also known as CTB, is a chemical compound that has been widely used in scientific research for its unique properties. CTB belongs to the class of amides and is synthesized through a multi-step process. Its chemical formula is C11H12ClF3NO, and it has a molecular weight of 273.67 g/mol.

Wirkmechanismus

N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide acts as a retrograde tracer by binding to the cell membrane of neurons and being transported back to the cell body. It has been shown to be transported both anterogradely and retrogradely, depending on the injection site. N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide has also been shown to be taken up by glial cells, which can complicate its use as a tracer.

Biochemical and Physiological Effects:

N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide has been shown to have minimal toxicity and does not appear to have any significant effects on cellular function. It is rapidly cleared from the body and does not accumulate in tissues. However, its use as a tracer can cause some tissue damage at the injection site.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide is its ability to label neurons in a retrograde manner, allowing for the mapping of neural pathways. It is also relatively inexpensive and easy to use. However, its use as a tracer can be complicated by its uptake by glial cells and the potential for tissue damage at the injection site.

Zukünftige Richtungen

There are several potential future directions for the use of N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide in scientific research. One area of interest is the development of new tracers that are more specific and have fewer limitations than N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide. Another area of interest is the use of N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide in combination with other tracers to map more complex neural circuits. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide may have potential applications in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Overall, N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide is a valuable tool for studying neural circuits and has the potential to contribute to a better understanding of the brain and its functions.

Synthesemethoden

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide involves several steps, including the reaction of 2-chloro-5-trifluoromethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with butylamine to produce the amide product, which is purified through a series of recrystallizations. The final product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.

Wissenschaftliche Forschungsanwendungen

N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide has been used extensively in scientific research, particularly in the field of neuroscience. One of its primary applications is as a retrograde tracer, which allows researchers to map neural pathways in the brain. N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide is injected into a specific region of the brain, and its movement can be traced back to the neurons that project to that region. This technique has been used to study various brain regions and their connections, including the visual system, auditory system, and olfactory system.

Eigenschaften

Molekularformel |

C11H11ClF3NO |

|---|---|

Molekulargewicht |

265.66 g/mol |

IUPAC-Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide |

InChI |

InChI=1S/C11H11ClF3NO/c1-2-3-10(17)16-9-6-7(11(13,14)15)4-5-8(9)12/h4-6H,2-3H2,1H3,(H,16,17) |

InChI-Schlüssel |

FFEVKXLPMLRRPP-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl |

Kanonische SMILES |

CCCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245905.png)

![7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245921.png)

![7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245922.png)

![3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245923.png)

![6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245924.png)

![4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B245927.png)

![2-[Benzyl(methyl)amino]ethyl 3-chlorobenzoate](/img/structure/B245938.png)

![(3Z)-3-(6-methyl-5,6-dihydro-2H-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-ylidene)naphthalen-2-one](/img/structure/B245943.png)

![9-[2-(4-hydroxyphenyl)-2-oxoethyl]-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one](/img/structure/B245947.png)

![5-Methyl-5-nitro-1'-[(4-phenyl-1-piperazinyl)methyl]-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one](/img/structure/B245948.png)

![(6Z)-6-[3-[(2-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B245949.png)

![N-[2-(2-Chlorophenoxy)ethyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B245950.png)